molecular formula C15H16BrNO6 B2992000 5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 133400-93-8

5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2992000
CAS No.: 133400-93-8
M. Wt: 386.198
InChI Key: SUMYAJWDTXCIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C15H16BrNO6 and its molecular weight is 386.198. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-bromo-2,5-dimethoxyamphetamine, are known to interact with5-HT2A, 5-HT2B, and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

It can be inferred from related compounds that it may act as anagonist or partial agonist at its target receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available resources. Therefore, it’s difficult to outline its impact on bioavailability. The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized, and eventually excreted .

Properties

IUPAC Name

5-[(4-bromo-2,5-dimethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO6/c1-15(2)22-13(18)8(14(19)23-15)7-17-10-6-11(20-3)9(16)5-12(10)21-4/h5-7,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMYAJWDTXCIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC(=C(C=C2OC)Br)OC)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.